Thonzylamine hydrochloride

Übersicht

Beschreibung

Thonzylamine Hydrochlorid ist ein Antihistaminikum und Anticholinergikum. Es wird häufig in Kombination mit anderen Verbindungen wie Clofedanol oder Phenylephrin zur vorübergehenden Linderung von Symptomen im Zusammenhang mit Erkältung, Heuschnupfen (allergische Rhinitis) oder anderen oberen Atemwegsallergien eingesetzt .

Vorbereitungsmethoden

Die Synthese von Thonzylamine Hydrochlorid beinhaltet die Reaktion von 4-Methoxybenzylchlorid mit N,N-Dimethyl-1,2-ethanediamin in Gegenwart einer Base, um N-(4-Methoxybenzyl)-N,N-dimethyl-1,2-ethanediamin zu bilden. Dieses Zwischenprodukt wird dann mit 2-Chlorpyrimidin umgesetzt, um Thonzylamin zu ergeben, das anschließend in sein Hydrochloridsalz umgewandelt wird .

Analyse Chemischer Reaktionen

Thonzylamine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können es in seine Aminderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antihistaminic Activity

Thonzylamine hydrochloride is primarily indicated for the treatment of allergic rhinitis and other upper respiratory allergies. It functions by antagonizing the H1 histamine receptor, thereby alleviating symptoms such as nasal congestion, sneezing, and itchy eyes .

- Mechanism of Action : By blocking histamine's action at the H1 receptor, thonzylamine reduces vasodilation and vascular permeability, leading to decreased nasal congestion and runny nose . This mechanism is critical in managing allergic reactions and conditions like hay fever.

1.2 Combination Therapy

Thonzylamine is often used in combination with other medications such as phenylephrine or clofedanol to enhance its therapeutic effects. These combinations are designed to provide comprehensive relief from cold symptoms, including cough and throat irritation .

Research Applications

2.1 Investigations into Tuberculosis Treatment

Recent studies have explored the potential of this compound in treating tuberculosis. Experimental research indicated a slight reduction in tuberculosis severity in infected guinea pigs, along with an increase in survival rates . This suggests that thonzylamine may have applications beyond its antihistaminic properties, warranting further investigation in clinical settings.

2.2 Sedative Effects

Thonzylamine has been noted for its sedative effects due to its ability to cross the blood-brain barrier. This property is characteristic of many first-generation antihistamines and has implications for its use in treating conditions where sedation is beneficial . However, this also raises concerns regarding side effects such as drowsiness and sedation, particularly in pediatric populations .

Clinical Case Studies

3.1 Efficacy in Allergic Conditions

A systematic review of antihistamines, including thonzylamine, showed that while there is a short-term benefit in reducing overall symptom severity for adults suffering from the common cold (45% improvement compared to 38% with placebo), the long-term benefits are minimal . This highlights the need for cautious interpretation of thonzylamine's efficacy over extended periods.

3.2 Pediatric Use and Safety Concerns

Clinical trials focusing on pediatric patients have shown mixed results regarding the effectiveness of thonzylamine. While it is used to relieve symptoms associated with colds and allergies in children, concerns about adverse reactions necessitate careful monitoring . For instance, excitability may occur in children taking this medication .

Summary of Findings

Wirkmechanismus

Thonzylamine hydrochloride exerts its effects by competing with histamine for binding to the H1 histamine receptor. This binding prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of nerve endings that cause itching and sneezing .

Vergleich Mit ähnlichen Verbindungen

Thonzylamine Hydrochlorid ähnelt anderen Antihistaminika der ersten Generation wie Diphenhydramin, Chlorpheniramin und Brompheniramin. Es ist einzigartig in seiner Kombination aus Antihistamin- und Anticholinergikum-Eigenschaften, wodurch es effektiv bei der Linderung einer breiteren Palette von Symptomen im Zusammenhang mit allergischen Reaktionen ist .

Biologische Aktivität

Thonzylamine hydrochloride, a first-generation antihistamine, is primarily recognized for its ability to antagonize histamine receptors, particularly the H1 receptor. This compound is utilized in various therapeutic contexts, particularly for its antihistaminic and anticholinergic properties. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound functions by competing with histamine for binding to H1 receptors. The binding of histamine typically leads to symptoms such as nasal congestion, sneezing, and itchiness due to vasodilation and increased vascular permeability. By blocking these receptors, thonzylamine effectively alleviates allergic symptoms such as:

- Nasal congestion

- Runny nose

- Itchy eyes

- Sneezing

Additionally, thonzylamine exhibits weak parasympatholytic activity, which may contribute to its sedative effects .

Pharmacodynamics and Toxicity

The pharmacodynamic profile of thonzylamine indicates that it can be administered safely at doses up to 300 mg/day for short durations without observable toxic effects in humans. Long-term studies in animals have also shown no significant adverse effects at doses up to 200 mg/kg/day over extended periods .

Biological Activities

This compound exhibits a range of biological activities beyond its antihistaminic effects:

- Antihistaminic Activity : Primarily used to treat allergic reactions.

- Anticholinergic Effects : Weak action on muscarinic acetylcholine receptors may contribute to its sedative properties .

- Motion Sickness Management : Some studies suggest efficacy in managing symptoms associated with motion sickness.

Table 1: Summary of Clinical Trials Involving this compound

Case Study Insights

- Common Cold Treatment : A systematic review of randomized controlled trials indicated that thonzylamine provides short-term relief for cold symptoms but lacks long-term efficacy compared to placebo treatments .

- Sedative Properties : Research has explored the sedative effects of thonzylamine, revealing mixed results regarding its efficacy as a sleep aid or sedative in clinical settings .

- Animal Studies : Long-term studies in canines demonstrated that high doses of thonzylamine did not result in significant toxicity or adverse behavioral changes, supporting its safety profile for extended use .

Eigenschaften

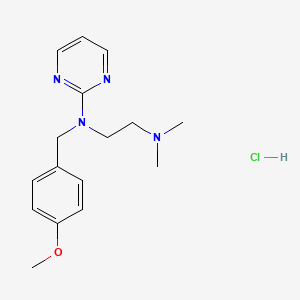

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYJPHOTGFERGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O.ClH, C16H23ClN4O | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-85-0 (Parent) | |

| Record name | Thonzylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026147 | |

| Record name | Thonzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-56-9 | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thonzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzylamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thonzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K9YKD48Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 349 °F (NTP, 1992) | |

| Record name | THONZYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.